molecular formula C22H22N2O4 B2756621 2-(2-(Dimethylamino)ethyl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 848734-89-4

2-(2-(Dimethylamino)ethyl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2756621
CAS RN: 848734-89-4
M. Wt: 378.428
InChI Key: KELKBGVWLZDJKC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains functional groups such as dimethylamino, methoxyphenyl, and dihydrochromeno[2,3-c]pyrrole-3,9-dione. These groups are common in many organic compounds and can contribute to various chemical properties and reactivities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as poly (2- (dimethylamino)ethyl methacrylate) (PDMAEMA) have been synthesized using methods like atom transfer radical polymerization (ATRP) .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones involves a high-yield reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This route provides a diverse range of derivatives, showcasing the flexibility of this compound in chemical synthesis (R. Vydzhak, S. Y. Panchishyn, 2010). Additionally, studies on polyfunctional fused heterocyclic compounds via indene-1,3-diones highlight the compound's role in forming various heterocyclic structures, further underscoring its significance in organic synthesis (H. Hassaneen et al., 2003).

Applications in Materials Science

A novel n-type conjugated polyelectrolyte incorporating a derivative of this compound as an electron transport layer (ETL) in inverted polymer solar cells demonstrates its utility in enhancing power conversion efficiency due to its high conductivity and electron mobility. This application indicates the potential of such compounds in the development of advanced materials for energy conversion (Lin Hu et al., 2015).

Medicinal Chemistry and Pharmacology

The cytotoxic effects and alkylating properties of coumarin derivatives and their phosphonic analogues, which include structures related to the compound , have been investigated for their potential in cancer therapy. These studies reveal the compound's role in the development of novel anticancer agents (E. Budzisz et al., 2003).

properties

IUPAC Name

2-[2-(dimethylamino)ethyl]-1-(2-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-23(2)12-13-24-19(14-8-4-6-10-16(14)27-3)18-20(25)15-9-5-7-11-17(15)28-21(18)22(24)26/h4-11,19H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELKBGVWLZDJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Dimethylamino)ethyl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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